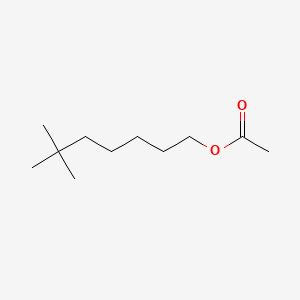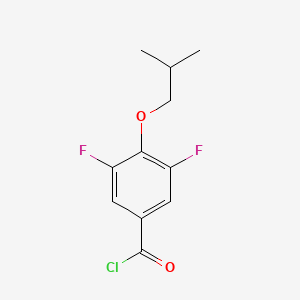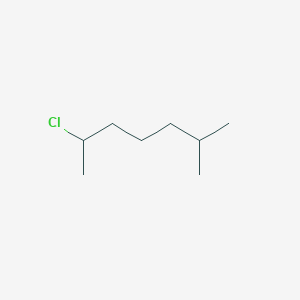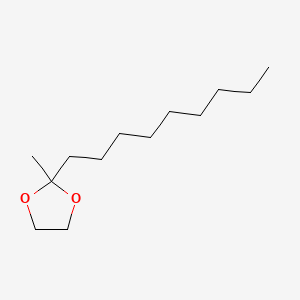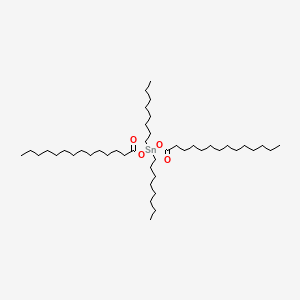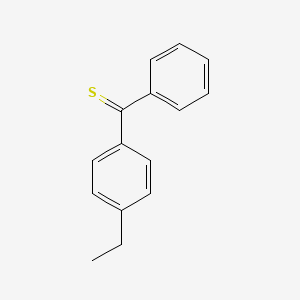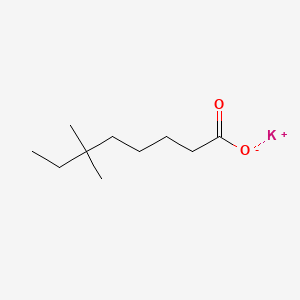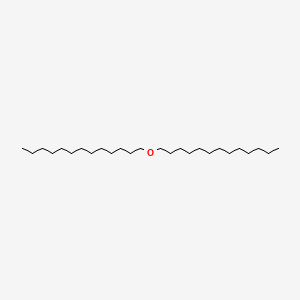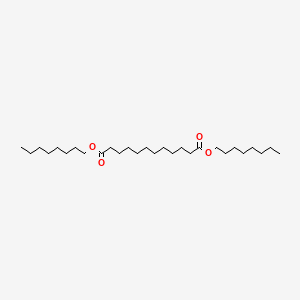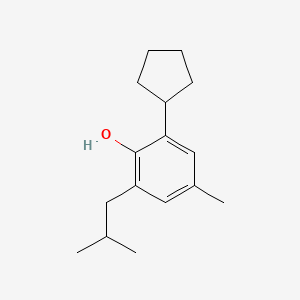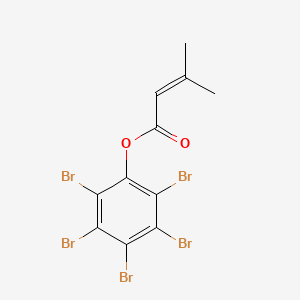
Perbromophenyl 3-methyl-2-butenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perbromophenyl 3-methyl-2-butenoate: is a chemical compound with the molecular formula C11H7Br5O2 and a molecular weight of 570.69 g/mol It is characterized by the presence of multiple bromine atoms attached to a phenyl ring, along with a 3-methyl-2-butenoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Perbromophenyl 3-methyl-2-butenoate typically involves the bromination of phenyl 3-methyl-2-butenoate. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the phenyl ring. Common reagents used in this process include bromine (Br2) and a suitable solvent such as acetonitrile (MeCN) .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Perbromophenyl 3-methyl-2-butenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding brominated phenyl carboxylic acids.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in the formation of less brominated derivatives.
Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products:
Oxidation: Brominated phenyl carboxylic acids.
Reduction: Less brominated phenyl derivatives.
Substitution: Phenyl derivatives with substituted functional groups.
Scientific Research Applications
Chemistry: Perbromophenyl 3-methyl-2-butenoate is used as a reagent in organic synthesis, particularly in the preparation of brominated aromatic compounds. Its unique structure allows for selective bromination reactions, making it valuable in synthetic chemistry .
Biology: In biological research, this compound is studied for its potential interactions with biomolecules. Its brominated structure may exhibit unique binding properties with proteins and nucleic acids, making it a subject of interest in biochemical studies .
Medicine: While not widely used in medicine, this compound is investigated for its potential pharmacological properties. Its interactions with biological targets could lead to the development of new therapeutic agents .
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its brominated structure imparts unique properties to the final products, making it useful in the production of flame retardants and other advanced materials .
Mechanism of Action
The mechanism of action of Perbromophenyl 3-methyl-2-butenoate involves its interactions with molecular targets through its brominated phenyl ring and ester group. The bromine atoms enhance the compound’s reactivity, allowing it to participate in various chemical reactions. In biological systems, it may interact with proteins and nucleic acids through non-covalent interactions, potentially affecting their function and activity .
Comparison with Similar Compounds
Phenyl 3-methyl-2-butenoate: Lacks bromine atoms, resulting in different reactivity and properties.
Dibromophenyl 3-methyl-2-butenoate: Contains fewer bromine atoms, leading to variations in chemical behavior.
Tribromophenyl 3-methyl-2-butenoate: Intermediate bromination level, exhibiting properties between Perbromophenyl 3-methyl-2-butenoate and less brominated derivatives.
Uniqueness: this compound is unique due to its high degree of bromination, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring highly brominated aromatic compounds .
Properties
CAS No. |
84852-56-2 |
|---|---|
Molecular Formula |
C11H7Br5O2 |
Molecular Weight |
570.7 g/mol |
IUPAC Name |
(2,3,4,5,6-pentabromophenyl) 3-methylbut-2-enoate |
InChI |
InChI=1S/C11H7Br5O2/c1-4(2)3-5(17)18-11-9(15)7(13)6(12)8(14)10(11)16/h3H,1-2H3 |
InChI Key |
YIEYHONIUQPZAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OC1=C(C(=C(C(=C1Br)Br)Br)Br)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



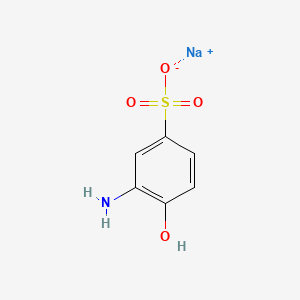
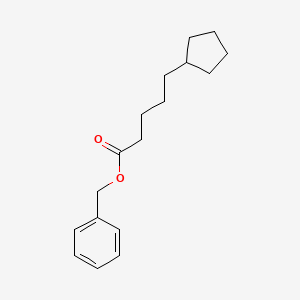
![3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diethylimidazolidine-2,4-dione;hydrochloride](/img/structure/B12645325.png)
